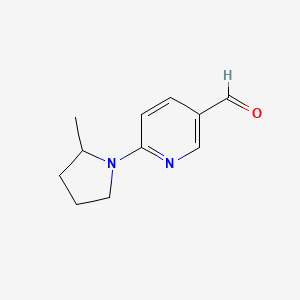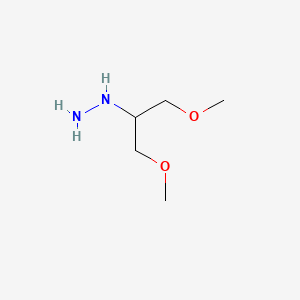![molecular formula C10H15NS B13225431 3-[(3-Methylthiophen-2-yl)methyl]pyrrolidine](/img/structure/B13225431.png)
3-[(3-Methylthiophen-2-yl)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Methylthiophen-2-yl)methyl]pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with a 3-methylthiophen-2-ylmethyl group. This compound is of interest due to its potential pharmacological activities, including anticonvulsant and antinociceptive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylthiophen-2-yl)methyl]pyrrolidine typically involves the reaction of 3-methylthiophene with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of 3-methylthiophene .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Methylthiophen-2-yl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-[(3-Methylthiophen-2-yl)methyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential anticonvulsant and antinociceptive activities.
Medicine: Explored as a candidate for the development of new therapeutic agents for pain and seizure disorders.
Wirkmechanismus
The mechanism of action of 3-[(3-Methylthiophen-2-yl)methyl]pyrrolidine involves its interaction with voltage-gated sodium and calcium channels, as well as the GABA transporter. These interactions contribute to its anticonvulsant and antinociceptive effects by modulating neuronal excitability and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Shares a similar structure but includes a dione group, which may alter its pharmacological properties.
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: Contains additional functional groups that enhance its anticonvulsant activity.
Uniqueness
3-[(3-Methylthiophen-2-yl)methyl]pyrrolidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to modulate multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H15NS |
|---|---|
Molekulargewicht |
181.30 g/mol |
IUPAC-Name |
3-[(3-methylthiophen-2-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C10H15NS/c1-8-3-5-12-10(8)6-9-2-4-11-7-9/h3,5,9,11H,2,4,6-7H2,1H3 |
InChI-Schlüssel |
ACYBPDHPYNVEBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)CC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



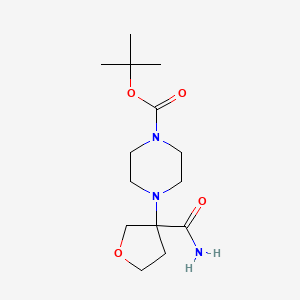
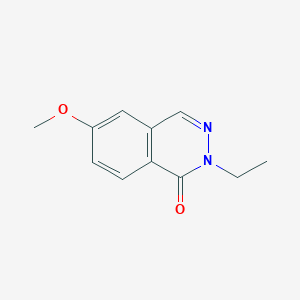
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13225371.png)


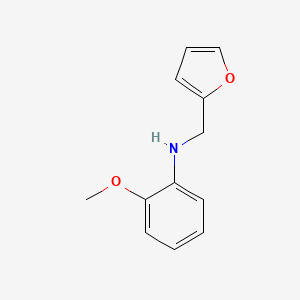

![1H,2H,3H-Pyrrolo[3,2-B]pyridine-6-carboxylic acid](/img/structure/B13225412.png)
